molecular formula C9H19NO3 B2543233 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid CAS No. 1566914-46-2

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid

Cat. No.: B2543233
CAS No.: 1566914-46-2
M. Wt: 189.255
InChI Key: IUQHTBIMPOJIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Fate

Research on related compounds, such as ethyl tert-butyl ether (ETBE), reveals insights into the biodegradation and environmental fate of tert-butoxy-containing compounds. These studies show that microorganisms can aerobically degrade such compounds, utilizing them as carbon and energy sources or via cometabolism with alkanes. This knowledge can be applied to understand how 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid might behave in soil and groundwater, potentially guiding environmental remediation efforts (Thornton et al., 2020).

Application in Flavor and Fragrance Industry

The production and breakdown pathways of branched aldehydes from amino acids have been extensively reviewed, emphasizing their importance in flavor compounds in foods. This research area could be relevant for studying the transformation or synthesis pathways involving this compound in the creation of flavor or fragrance compounds (Smit, Engels, & Smit, 2009).

Antioxidant Activity and Chemical Reactions

The study of antioxidants and their reaction pathways, such as those involving ABTS radical cation-based assays, could provide a framework for exploring the antioxidant potential of this compound or its derivatives. Understanding these chemical interactions is crucial for developing new antioxidants in food, pharmaceuticals, or cosmetic industries (Ilyasov et al., 2020).

Microbial Degradation in Subsurface Environments

Studies on the microbial degradation of fuel oxygenates like MTBE and TBA highlight the complexities of biodegradation in subsurface environments. These insights could inform research on the bioremediation potential of this compound in contaminated groundwater and soil systems (Schmidt et al., 2004).

Potential in Polymer and Resin Synthesis

The chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), through hydrolysis and glycolysis presents a significant area where this compound could play a role. Its potential reactivity and modification capabilities might be explored in the synthesis of new polymers or as an intermediate in creating value-added materials from recycled polymers (Karayannidis & Achilias, 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is known to be used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . This suggests that it may interact with these enzymes in some way.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-7-6-10-5-4-8(11)12/h10H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQHTBIMPOJIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.